6-(Azetidin-1-yl)pyridine-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
6-(azetidin-1-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H12N4/c9-6-4-8(11-5-7(6)10)12-2-1-3-12/h4-5H,1-3,10H2,(H2,9,11) |
InChI Key |
XDZISMLBQSWRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C(=C2)N)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Azetidinyl Pyridines
Systematic Modification of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational rigidity and vectoral properties. nih.govrsc.org Its strained nature can be exploited for unique reactivity, and modifications to this ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org
The introduction of substituents onto the azetidine ring is a critical strategy for optimizing biological activity. Studies on various classes of azetidine-containing molecules demonstrate that the nature and position of these substituents can profoundly alter target affinity.
For instance, in a series of azetidine derivatives developed as GABA-uptake inhibitors, substitutions at the 2- and 3-positions were explored. nih.govresearchgate.net The research found that azetidin-2-ylacetic acid derivatives equipped with a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the ring nitrogen exhibited the highest potency at the GAT-1 transporter. nih.gov This highlights the importance of lipophilic N-alkylation on the azetidine ring for this particular target.
| Compound/Modification | Lipophilic Moiety | Target | Activity (IC₅₀) |
| Azetidin-2-ylacetic acid analog | 4,4-diphenylbutenyl | GAT-1 | 2.83 µM nih.gov |
| Azetidin-2-ylacetic acid analog | 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 µM nih.gov |
| Azetidine-3-carboxylic acid analog | 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | 15.3 µM nih.gov |
Furthermore, the electronic properties of substituents can have a direct and measurable impact. In studies of azetidine-containing fluorescent purine (B94841) analogs, a correlation was observed between the emission quantum yields and the Hammett inductive constants of the substituents on the azetidine ring. nih.gov Specifically, the introduction of a difluoroazetidine moiety significantly increased the quantum efficiency compared to an unsubstituted azetidine, demonstrating that electron-withdrawing groups on the azetidine can tune the electronic and photophysical properties of the entire molecule. nih.gov This principle suggests that substituents on the azetidine ring can modulate the electronic character of the linked pyridine (B92270) scaffold, thereby influencing interactions with biological targets.
The three-dimensional arrangement of atoms is paramount for precise molecular recognition by biological targets like enzymes and receptors. When substituents are introduced to the azetidine ring, chiral centers can be created, and the specific stereochemistry at these centers often has a dramatic effect on biological activity.
A compelling example is seen in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The parent compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), features a specific (S)-stereoisomer at the 2-position of the azetidine ring, which is critical for its high affinity. nih.gov SAR studies on pyrrolidine (B122466) pentamines, which are five-membered ring analogs, also reinforce this principle, showing that modifications to the stereochemical conformation at certain positions can be detrimental to inhibitory activity. mdpi.com This underscores that the spatial orientation of the substituent on the azetidine ring dictates the ability of the molecule to fit correctly into a specific binding pocket, highlighting the importance of stereocontrol in the design of azetidinyl-pyridine derivatives.
Investigation of Substituent Effects on the Pyridine Scaffold
The 3,4-diamine substitution pattern on the pyridine ring provides two key functional groups that can engage in crucial intermolecular interactions. Amino groups are versatile, capable of acting as hydrogen bond donors and, depending on their local electronic environment, as hydrogen bond acceptors. In the context of kinase inhibitors, which is a common application for aminopyridine scaffolds, these groups often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. researchgate.net
Studies on substituted 2-aminopyridines have shown that the substitution pattern is key to potency. nih.gov For some kinase targets, polar groups on substituents are important for binding, reinforcing the role of hydrogen bonding. researchgate.net However, the amino groups may also serve a structural role, correctly orienting other key pharmacophoric elements. In some aminopyridine-based inhibitors, the 2-amino moiety itself was found to contribute little to the direct binding energy, suggesting its primary role may be to position other functional groups for optimal interaction. researchgate.net Therefore, the 3,4-diamine groups in 6-(Azetidin-1-yl)pyridine-3,4-diamine likely serve a dual purpose: participating in direct hydrogen bonding with the target protein and establishing the foundational geometry for the molecule's binding mode.
Beyond the core diamine and azetidinyl groups, additional substituents on the pyridine ring can be used to fine-tune activity through electronic and steric effects. The electron-deficient nature of the pyridine ring can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.govmdpi.com
SAR studies on 3-(azetidinylmethoxy)pyridine analogs provide a clear illustration of these principles. nih.gov A series of halogen-substituted derivatives were synthesized to probe the effects of both electronics and sterics at positions 2, 5, and 6.
| Compound/Substituent | Position on Pyridine Ring | Target | Affinity (Kᵢ) |
| 2-Fluoro | C-2 | nAChR | 0.210 nM nih.gov |
| 2-Chloro | C-2 | nAChR | 2.5 nM nih.gov |
| 2-Bromo | C-2 | nAChR | 12 nM nih.gov |
| 5-Chloro | C-5 | nAChR | 0.011 nM nih.gov |
| 6-Chloro | C-6 | nAChR | 0.038 nM nih.gov |
The results showed that substitution at the 5- and 6-positions was well-tolerated, leading to compounds with subnanomolar affinity. nih.gov At the 2-position, the small fluorine atom was also tolerated. However, introducing bulkier halogens like chlorine and bromine at the sterically hindered 2-position led to a substantial decrease in affinity. nih.gov This suggests a steric clash with the receptor binding site, which forces a change in the molecule's preferred conformation. nih.gov In contrast, a review of pyridine derivatives with antiproliferative activity found that the presence of EDGs like -OMe and -OH groups tended to enhance activity, while bulky groups were detrimental. nih.gov These findings collectively demonstrate that both the electronic nature and the size of substituents on the pyridine ring must be carefully balanced to achieve optimal biological activity.
Rational Design for Modulating Ligand Affinity and Selectivity
The affinity and selectivity of azetidinyl-pyridine compounds are highly dependent on the nature and position of substituents on the pyridine ring, as well as the stereochemistry of the azetidine moiety.
Research into azetidinyl-pyridine derivatives has largely focused on their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological processes. A key parent compound in these studies is 3-(2(S)-Azetidinylmethoxy)pyridine, also known as A-85380, which demonstrates high affinity for nAChRs. nih.gov Structure-activity relationship (SAR) studies on analogs of A-85380 have revealed critical insights for optimizing receptor subtype selectivity, particularly for the α4β2 subtype, which is abundant in the central nervous system. nih.gov
One effective optimization strategy involves the strategic placement of halogen substituents on the pyridine ring. For instance, the introduction of a halogen at the 5- or 6-position of the 3-pyridyl fragment generally results in subnanomolar affinity for nAChRs. nih.gov In contrast, bulky substituents such as chloro, bromo, or iodo at the 2-position lead to a significant decrease in binding affinity. nih.gov This suggests that the steric profile of the ligand is a crucial determinant for its interaction with the receptor's binding pocket.
The electronic properties of the substituents also play a role. The introduction of electron-withdrawing or electron-donating groups can influence the electrostatic interactions between the ligand and the receptor. For "this compound," the presence of the two amino groups at the 3- and 4-positions would significantly alter the electronic landscape of the pyridine ring compared to A-85380, likely influencing its binding characteristics. The amino groups can act as hydrogen bond donors, potentially forming additional interactions within the receptor binding site.
The data below illustrates the impact of halogen substitution on the binding affinity of A-85380 analogs for rat brain nAChRs.
| Compound | Pyridine Ring Substituent | Binding Affinity (Ki, pM) |
|---|---|---|
| A-85380 Analog 1 | 2-Fluoro | Subnanomolar |
| A-85380 Analog 2 | 5-Fluoro | Subnanomolar |
| A-85380 Analog 3 | 6-Fluoro | Subnanomolar |
| A-85380 Analog 4 | 2-Chloro | Lower Affinity |
| A-85380 Analog 5 | 2-Bromo | Lower Affinity |
| A-85380 Analog 6 | 2-Iodo | Lower Affinity |
The binding of ligands like nicotine (B1678760) and epibatidine (B1211577) to nAChRs occurs at an "aromatic box" formed by conserved aromatic amino acid residues at the interface of α and non-α subunits. mdpi.com Key interactions include cation-π interactions between the protonated nitrogen of the ligand's azetidine ring and the electron-rich faces of the aromatic residues, as well as hydrogen bonding with backbone carbonyls and specific side chains. mdpi.com
Molecular modeling and quantum chemical calculations have been instrumental in understanding these interactions. For example, calculations have shown that bulky substituents at the 2-position of the pyridine ring can induce conformational changes in the molecule that are unfavorable for binding. nih.gov In the case of "this compound," the 6-azetidinyl substitution, combined with the 3,4-diamine pattern, would dictate a specific preferred conformation for optimal interaction with the receptor. The rational design of future analogs could involve modifying the amino groups to fine-tune their hydrogen bonding capabilities or altering the azetidinyl ring to optimize the cation-π interaction.
The following table summarizes the key interactions involved in the binding of azetidinyl-pyridine ligands to nAChRs, which are inferred to be relevant for "this compound."
| Ligand Moiety | Receptor Interaction Type | Key Receptor Residues (Typical) |
|---|---|---|
| Protonated Azetidine Nitrogen | Cation-π | Tryptophan, Tyrosine |
| Pyridine Nitrogen | Hydrogen Bond | Backbone Carbonyl |
| Amino Groups (positions 3 and 4) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Aspartate |
Molecular Interaction Mechanisms and Biological Target Engagement of Azetidinyl Pyridines
Elucidation of Molecular Recognition Events
The molecular recognition of azetidinyl-pyridines is dictated by the interplay of their structural components: the azetidine (B1206935) ring, the pyridine (B92270) core, and various substituents. The nitrogen atom in the pyridine ring and the amino groups of the diamino-pyridine moiety can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the orientation of the molecule within the binding pockets of target proteins. The azetidine ring, a four-membered saturated heterocycle, introduces a degree of conformational rigidity and a three-dimensional character that can be pivotal for fitting into specific binding sites.
Characterization of Specific Biological Targets
The azetidinyl-pyridine scaffold has been investigated for its interaction with several biological targets, including neurotransmitter receptors, microbial components, and enzymes.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a well-established target for azetidinyl-pyridine derivatives. These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in numerous physiological processes.
Derivatives of azetidinyl-pyridines have been identified as potent ligands for nAChRs. For instance, the compound 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) is a high-affinity agonist for nAChRs. nih.gov The 3,4-diaminopyridine (B372788) moiety, known as amifampridine, is a potassium channel blocker that enhances the release of acetylcholine, thereby indirectly acting on cholinergic systems. chemicalbook.comnih.govnih.govwikipedia.orgfrontiersin.org However, one study suggested that 3,4-diaminopyridine does not have a direct effect on nicotinic ACh receptors. frontiersin.org The combination of the azetidinyl group with the 3,4-diaminopyridine core in 6-(Azetidin-1-yl)pyridine-3,4-diamine suggests a potential for complex interactions with the cholinergic system, although direct studies on its agonistic or antagonistic properties at nAChRs are lacking. Pyridyl ethers containing an azetidine ring have shown considerable interest as α4β2-nAChR agonists due to their high potency. nih.gov
The diversity of nAChR subtypes allows for the development of selective ligands. The α4β2 subtype is a particularly important target for neurological and psychiatric disorders. Compounds related to A-85380 have demonstrated high selectivity for the α4β2 nAChR subtype. nih.gov This selectivity is thought to arise from the specific interactions between the ligand and the amino acid residues lining the binding pocket of the α4β2 receptor. The precise substitution pattern on the pyridine ring and the stereochemistry of the azetidine moiety are critical determinants of subtype selectivity. While the subtype selectivity of this compound has not been specifically characterized, its structural elements suggest that it could potentially exhibit selectivity for certain nAChR subtypes.
Several studies have highlighted the antimicrobial potential of compounds containing azetidine and pyridine rings. nih.govresearchgate.netnih.gov Azetidin-2-one derivatives, which feature a related β-lactam structure, have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain 2-azetidinone derivatives synthesized from 2,6-diaminopyridine (B39239) showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. researchgate.net The mechanism of action for these compounds is often proposed to involve the inhibition of cell wall synthesis or other essential bacterial processes. The presence of the azetidine ring in this compound, coupled with the diaminopyridine core which is also found in some antimicrobial agents, suggests that this compound could potentially interact with microbial cellular components.
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Azetidin-2-ones | Bacillus cirroflagellosus, Escherichia coli, Aspergillus niger, Colletotrichum capsici | Minimal to significant antibacterial and antifungal activity depending on the specific derivative. | nih.gov |
| 2-Azetidinones from 2,6-diaminopyridine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia | Good antibacterial activity. | researchgate.net |
| 1,4-diaryl-2-azetidinones | Gram-positive and Gram-negative bacteria, and fungi | Antimicrobial activity was observed. | nih.gov |
The pyridine scaffold is a common feature in many kinase inhibitors, and diaminopyridine derivatives have also been explored for this purpose. nih.govnih.govnih.gov For instance, 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of protein kinases such as CDK5 and GSK-3, which are relevant to Alzheimer's disease. nih.gov Similarly, novel 2,4-diaminopyrimidine (B92962) derivatives have been identified as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov While there is no direct evidence of this compound inhibiting kinases like Monopolar Spindle 1 (MPS1), the presence of the diaminopyridine structure suggests that it could potentially fit into the ATP-binding site of certain kinases. The azetidine ring could further influence its binding affinity and selectivity.
| Compound Scaffold | Target Kinase(s) | Significance | Reference |
|---|---|---|---|
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine | DYRK1A, CDK5, GSK-3 | Potential lead compound for Alzheimer's disease treatment. | nih.gov |
| 2,4-diaminopyrimidine | p21-activated kinase 4 (PAK4) | Potential candidate for the development of a PAK4 inhibitor for cancer therapy. | nih.gov |
| Imidazopyridines | Various Serine/threonine and Tyrosine kinases | Versatile scaffolds for designing kinase inhibitors for anticancer applications. | nih.gov |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Mechanistic Hypotheses for Biological Activity at the Molecular Level
The biological activity of azetidinyl-pyridine derivatives can be hypothesized based on the established mechanisms of structurally similar compounds. These mechanisms often involve critical interactions with specific biological targets, leading to a cascade of cellular events.
One plausible mechanism of action for compounds containing the pyridine-3,4-diamine scaffold is the modulation of ion channels. For instance, 3,4-diaminopyridine (Amifampridine) is a known potassium channel blocker. drugbank.com This action prolongs the depolarization of the presynaptic membrane, leading to an influx of calcium ions and subsequently enhancing the release of neurotransmitters like acetylcholine at the neuromuscular junction. drugbank.com Given the presence of the 3,4-diaminopyridine core in this compound, it is conceivable that it could exhibit similar potassium channel blocking activity. The azetidine substituent at the 6-position would likely modulate the potency and selectivity of this interaction.
Furthermore, azetidine-containing compounds have been identified as potent inhibitors of various enzymes and receptors. For example, certain azetidine derivatives have demonstrated antitubercular activity by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. acs.org These compounds were found to arrest late-stage mycolic acid biosynthesis, a mechanism distinct from existing cell wall inhibitors. acs.org
Another area of significant activity for azetidinyl-pyridines is in the modulation of nicotinic acetylcholine receptors (nAChRs). Derivatives such as 3-(2(S)-azetidinylmethoxy)pyridine are high-affinity ligands for these receptors. nih.gov Some analogs act as partial agonists, particularly at the α4β2-nAChR subtype, suggesting a potential role in neurological and psychiatric conditions. nih.govnih.gov The mechanism for these compounds involves binding to the receptor and eliciting a partial response compared to full agonists, which can lead to a net inhibition of receptor function upon prolonged exposure. nih.gov
The antiproliferative activity observed in some pyridine derivatives suggests another potential mechanistic pathway. nih.gov The structure-activity relationship studies of various pyridine compounds have shown that substitutions on the pyridine ring can significantly influence their anticancer effects. nih.gov
The biological activities of related azetidinyl-pyridine compounds are summarized in the table below.
| Compound Class | Biological Target/Mechanism | Potential Therapeutic Area |
| Pyridine-3,4-diamines | Potassium Channel Blockade | Neuromuscular Disorders |
| Azetidine Derivatives | Mycolic Acid Biosynthesis Inhibition | Tuberculosis |
| Azetidinyl-methoxy-pyridines | Nicotinic Acetylcholine Receptor (nAChR) Modulation | Neurological and Psychiatric Disorders |
| Substituted Pyridines | Various (e.g., enzyme inhibition) | Oncology |
Structure-Based Approaches to Understanding Receptor Binding
Structure-based design and molecular modeling are invaluable tools for elucidating the binding of small molecules to their biological targets. While a co-crystal structure of this compound with a specific receptor is not available, insights can be drawn from studies on related compounds.
For instance, the development of azetidine inhibitors for the hepatitis C virus (HCV) NS3/4A serine protease was guided by molecular modeling. acs.org This approach utilized the structural homology between thrombin inhibitors and early HCV protease inhibitors to replace a proline residue with a 2,4-disubstituted azetidine. The resulting compounds showed excellent activity, which was later confirmed by the co-crystal structure of an inhibitor with the NS3/4A protein. acs.org This demonstrates how the rigid, four-membered azetidine ring can be effectively used to orient substituents and achieve potent and selective binding within an enzyme's active site.
In the context of nicotinic acetylcholine receptors, molecular modeling has been used to understand the binding of azetidinyl-methoxy-pyridines. researchgate.net These studies have revealed that high-affinity ligands can adopt low-energy conformations that fit snugly within the receptor's binding pocket. The orientation of the azetidine and pyridine rings, along with any substituents, is critical for establishing key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the binding site.
Computational docking studies on various pyridine derivatives have also been employed to predict their binding modes and rationalize their biological activities. For example, in the development of DYRK1A inhibitors, in silico docking helped to understand the interactions of tetracyclic derivatives within the ATP binding site of the kinase. rsc.org
The following table outlines key structural features of azetidinyl-pyridines and their likely contributions to receptor binding, based on findings from related compounds.
| Structural Feature | Potential Role in Receptor Binding |
| Azetidine Ring | Provides a rigid scaffold to orient substituents for optimal interactions with the receptor. Can act as a bioisosteric replacement for other cyclic structures like proline. |
| Pyridine Ring | Can participate in π-π stacking interactions with aromatic amino acid residues in the binding site. The nitrogen atom can act as a hydrogen bond acceptor. |
| Diamino Group (at positions 3 and 4) | Can serve as hydrogen bond donors, forming crucial interactions with the receptor. The basicity of the amines can influence the overall charge of the molecule and its interaction with charged residues. |
| Linkage between Azetidine and Pyridine | The nature and length of the linker can influence the overall conformation of the molecule and its ability to span different regions of the binding pocket. |
Computational Chemistry and Theoretical Studies on 6 Azetidin 1 Yl Pyridine 3,4 Diamine
Quantum Mechanical and Molecular Mechanics Calculations
Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools in computational chemistry for predicting the properties of molecules. nih.gov For a novel compound like 6-(Azetidin-1-yl)pyridine-3,4-diamine, these methods would provide foundational insights into its behavior at a molecular level.
A crucial first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure.
Methodology : Geometry optimization would be performed using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G(d,p). nih.govbohrium.comnih.gov These calculations would identify the lowest energy conformation of the molecule by exploring its potential energy surface. The puckering of the azetidine (B1206935) ring and the rotational barriers of the bonds connecting the rings and the amine groups would be of particular interest.
Expected Data : The output of these calculations would be the optimized Cartesian coordinates of each atom. From this, key structural parameters can be presented in a data table.
Table 1: Predicted Structural Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value | Unit |
|---|---|---|
| Bond Length (C-N, Azetidine) | 1.48 | Ångström (Å) |
| Bond Length (C-N, Pyridine-Azetidine) | 1.38 | Ångström (Å) |
| Bond Angle (C-N-C, Azetidine) | 90.0 | Degrees (°) |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.
Methodology : Single-point energy calculations on the optimized geometry using DFT would yield a wealth of electronic data. nih.govmdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly important for understanding chemical reactivity. nih.gov
Expected Data : Key electronic properties would include the dipole moment, orbital energies, and the HOMO-LUMO energy gap. These values provide insight into the molecule's polarity and its kinetic stability.
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Unit |
|---|---|---|
| Dipole Moment | 3.5 | Debye (D) |
| Energy of HOMO | -5.8 | Electron Volts (eV) |
| Energy of LUMO | -1.2 | Electron Volts (eV) |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Computational chemistry can be used to model the synthesis of a compound, helping to understand the reaction mechanism and predict the most likely reaction pathways.
Methodology : To study a potential synthesis route, such as the reaction of a dihalopyridine with azetidine followed by amination, computational chemists would model the reactants, products, and any intermediates. nih.gov Transition state search algorithms would be used to locate the highest energy point along the reaction coordinate. The energies of the transition states would allow for the calculation of activation energies, providing insight into the reaction kinetics.
Expected Data : The primary findings would be the calculated activation energies for different potential synthetic steps. This data helps in determining the feasibility of a proposed synthetic route.
Table 3: Predicted Activation Energies for a Hypothetical Synthesis Step (Hypothetical Data)
| Reaction Step | Activation Energy (ΔG‡) | Unit |
|---|---|---|
| Azetidine addition to pyridine (B92270) ring | 25 | kcal/mol |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study how a small molecule, or ligand, might interact with a biological target, such as a protein. hilarispublisher.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. hilarispublisher.comnih.govresearchgate.net
Methodology : A typical docking study would involve obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank. hilarispublisher.com The this compound molecule would then be computationally "docked" into the active site of the protein using software like AutoDock or Glide. hilarispublisher.com The program would generate multiple possible binding poses, which are then scored based on their predicted binding affinity.
Expected Data : The results would be visualized as 3D models of the ligand-protein complex. A table would summarize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
Table 4: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase (Hypothetical Data)
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 145 | Hydrogen Bond | 2.1 |
| LYS 72 | Hydrogen Bond | 2.5 |
| LEU 130 | Hydrophobic | 3.8 |
This table is for illustrative purposes only, as specific research data for this compound is not available.
While docking provides a static picture, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govsemanticscholar.org
Methodology : An MD simulation would start with the best-docked pose from the molecular docking study. The complex would be solvated in a water box, and Newton's equations of motion would be solved for all atoms in the system over a period of nanoseconds to microseconds. semanticscholar.org This allows for the observation of the stability of the binding pose and the calculation of binding free energies.
Expected Data : The primary outputs of an MD simulation are trajectories that show the movement of the ligand and protein over time. From these trajectories, root-mean-square deviation (RMSD) plots can be generated to assess the stability of the complex. Binding free energy calculations, such as MM/PBSA or MM/GBSA, would provide a quantitative estimate of the binding affinity.
Table 5: Predicted Binding Affinity of this compound with a Hypothetical Kinase (Hypothetical Data)
| Parameter | Predicted Value | Unit |
|---|---|---|
| Binding Free Energy (ΔG_bind) | -8.5 | kcal/mol |
This table is for illustrative purposes only, as specific research data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can be a powerful tool to predict its activity, optimize its structure for enhanced potency, and understand its mechanism of action at a molecular level.
The development of a predictive QSAR model for this compound and its analogs would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities. These activities could be, for instance, inhibitory concentrations (IC50) against a particular enzyme or binding affinities for a specific receptor.
A typical workflow for developing a predictive QSAR model for this class of compounds would involve:
Data Set Preparation: A series of aminopyridine derivatives, including variations in the azetidine ring and substitutions on the diamino groups, would be synthesized and their biological activities measured.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build a mathematical model correlating the descriptors with the biological activity. For instance, studies on aminopyridine-based JNK inhibitors have successfully used regression analysis to build QSAR models. nih.govresearchgate.net
Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com
A hypothetical QSAR model for a series of this compound analogs might yield an equation of the following form:
log(1/IC50) = β0 + β1(LogP) + β2(HOMO) + β3(ASA) + ...
Where LogP represents lipophilicity, HOMO (Highest Occupied Molecular Orbital) energy relates to electron-donating ability, and ASA (Accessible Surface Area) is a steric descriptor. The coefficients (β) would indicate the relative importance of each descriptor.
Through the development of a robust QSAR model, key molecular descriptors that govern the structure-activity relationship (SAR) of this compound derivatives can be identified. For aminopyridine and azetidine-containing compounds, several types of descriptors are likely to be significant. nih.govnih.govtandfonline.comnih.gov
Electronic Descriptors: The electronic properties of the pyridine ring and the amino substituents are crucial. Descriptors such as HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken charges on the nitrogen atoms, and dipole moment can quantify the molecule's ability to participate in electronic interactions like hydrogen bonding and π-π stacking.
Steric Descriptors: The size and shape of the molecule, particularly the azetidine ring and any substituents, can influence how it fits into a biological target's binding site. Descriptors like molecular weight, molar volume, and surface area are important. The conformational flexibility of the azetidinyl group could also be a key factor.
Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by LogP, plays a significant role in its pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes.
Topological Descriptors: These descriptors encode information about the connectivity of atoms in the molecule and can capture subtle structural features that influence activity.
The following interactive table presents a hypothetical set of key descriptors and their contribution to the activity of a series of this compound analogs, based on a plausible QSAR model.
| Descriptor | Type | Contribution to Activity | Rationale |
| LogP | Hydrophobic | Positive | Enhanced membrane permeability and hydrophobic interactions in the binding pocket. |
| HOMO Energy | Electronic | Negative | A lower HOMO energy may indicate greater stability and more favorable electronic interactions. |
| Azetidine Ring Puckering Angle | Steric | Optimal Range | A specific conformation of the azetidine ring may be required for optimal binding. |
| Hydrogen Bond Donors (N-H) | Electronic | Positive | The diamino groups can form crucial hydrogen bonds with the target protein. |
| Molecular Surface Area | Steric | Negative | Excessive bulk may lead to steric clashes within the binding site. |
Advanced Computational Methods for Aromaticity and Stability
Beyond QSAR, advanced computational methods can provide deeper insights into the intrinsic properties of this compound, such as its aromaticity and the nature of its intermolecular interactions.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. rsc.org It compares the bond lengths of a given ring with those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 or negative suggests a non-aromatic or anti-aromatic character, respectively. acs.org
For this compound, the HOMA index of the pyridine ring would be influenced by its substituents: the electron-donating amino groups and the azetidinyl group. The amino groups are expected to increase the electron density in the ring, which could potentially enhance its aromaticity. Conversely, the azetidinyl group, being a saturated heterocycle, will have a more complex electronic influence.
A computational study could calculate the optimized geometry of the molecule and then determine the HOMA index for the pyridine ring. A comparison with pyridine and other substituted pyridines would reveal the electronic impact of the substituents. researchgate.netdtu.dk
Below is an interactive table showing hypothetical HOMA values for the pyridine ring in this compound and related compounds, illustrating the potential influence of the substituents.
| Compound | Substituents | Calculated HOMA Value (Hypothetical) | Interpretation |
| Pyridine | None | 0.978 | Highly aromatic reference. |
| 3,4-Diaminopyridine (B372788) | 3,4-Diamino | 0.985 | Electron-donating amino groups slightly increase aromaticity. |
| 6-(Azetidin-1-yl)pyridine | 6-Azetidinyl | 0.975 | The azetidinyl group may slightly decrease aromaticity due to its electronic effects. |
| This compound | 6-Azetidinyl, 3,4-Diamino | 0.982 | The combined effect of the substituents results in a highly aromatic system. |
Energy Decomposition Analysis (EDA) is a powerful computational method for dissecting the interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.orgnih.govnih.govrsc.orgresearchgate.net This analysis can provide a detailed understanding of the nature of the non-covalent interactions that govern the binding of this compound to its biological target.
In a hypothetical scenario where this compound binds to an enzyme's active site, EDA could be used to quantify the contribution of different types of interactions. For example, the analysis could reveal the strength of hydrogen bonds formed by the diamino groups, the significance of π-stacking interactions involving the pyridine ring, and the role of van der Waals forces from the azetidine moiety.
The following interactive data table illustrates a hypothetical EDA for the interaction of this compound with a target protein, highlighting the key contributing energy components.
| Energy Component | Interaction Energy (kcal/mol) (Hypothetical) | Primary Contributing Moieties |
| Electrostatic | -12.5 | Hydrogen bonds from the 3,4-diamino groups with polar residues. |
| Exchange-Repulsion | +8.2 | Steric repulsion between the molecule and the binding pocket. |
| Polarization | -4.8 | Polarization of the pyridine ring's π-system by charged residues. |
| Dispersion | -6.1 | Van der Waals interactions of the azetidine ring and the pyridine core. |
| Total Interaction Energy | -15.2 | Favorable binding driven primarily by electrostatic and dispersion forces. |
Design and Development of Advanced Azetidinyl Pyridine Derivatives and Analogs
Exploration of Scaffold Diversity
Fused and Bridged Azetidine-Pyridine Systems
The synthesis of fused heterocyclic systems involving a pyridine (B92270) ring is a well-established strategy to create rigid molecular architectures with potentially enhanced biological activities. While specific examples of directly fusing an azetidine (B1206935) ring to the 6-(Azetidin-1-yl)pyridine-3,4-diamine core are not extensively documented in readily available literature, the principles of such syntheses can be inferred from related fused pyridine systems. For instance, the synthesis of imidazo[1,2-a]pyridines, which are pharmaceutically important scaffolds, often involves multicomponent reactions that efficiently build the fused ring system. A common approach is the Groebke–Blackburn–Bienaymé reaction, which utilizes 2-aminopyridines, aldehydes, and isocyanides to construct the imidazo[1,2-a]pyridine (B132010) core in a one-pot fashion. nih.gov This methodology could conceptually be adapted to create novel fused systems by employing appropriately functionalized azetidinyl-pyridines. The resulting rigidified structures could lock the conformation of the molecule, potentially leading to higher affinity and selectivity for biological targets.
Spirocyclic Azetidine Derivatives
Spiro-heterocycles have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. nih.gov Spirocyclic azetidine derivatives, where the azetidine ring is part of a spiro system, represent an interesting class of compounds. These structures are often explored for their potential as antibacterial and anticancer agents. rsc.org
Research has shown that spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives exhibit notable antibacterial and antifungal activities. nih.gov For example, derivatives with bromo substitutions on the indoline (B122111) ring have demonstrated very good activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. rsc.org
In the realm of anticancer research, certain spiro-azetidine-dione derivatives have been evaluated for their efficacy against breast cancer cell lines. One such compound, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione, displayed significant cytotoxicity with IC50 values between 22.75 and 25.18 μM, which is comparable to the standard drug doxorubicin. rsc.org
Furthermore, the incorporation of a nitrofuran "warhead" into spirocyclic azetidines has led to compounds with excellent activity against Mycobacterium tuberculosis. nih.gov
| Compound Class | Activity Type | Specific Derivative | Organism/Cell Line | Measurement | Value | Reference |
|---|---|---|---|---|---|---|
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | Antibacterial | Bromo-substituted indoline | S. aureus, E. coli, P. aeruginosa | MIC | 6.25–12.5 μg/mL | rsc.org |
| Spiro-azetidine-diones | Anticancer | 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Breast cancer cell lines | IC50 | 22.75–25.18 μM | rsc.org |
Bioisosteric Replacements and Heterocyclic Hybridization
Modifications of the Azetidine Ring (e.g., Ring Size Variations)
The modification of the azetidine ring, particularly through ring size variation, is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. The inherent ring strain of the four-membered azetidine ring influences its reactivity and conformational rigidity. rsc.org Expanding the azetidine ring to a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) can significantly alter these properties.
While direct comparative studies on the this compound scaffold are limited, the principle of ring expansion of azetidines to pyrrolidines and even larger rings like azepanes has been demonstrated in other chemical contexts. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation, followed by nucleophilic ring opening to yield a mixture of pyrrolidines and azepanes. nih.gov The distribution of the resulting five- or seven-membered rings is dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile used. nih.gov Such synthetic strategies could be applied to create analogs of this compound with larger heterocyclic rings, allowing for a systematic exploration of the impact of ring size on biological activity.
Pyridine Ring Analogues (e.g., Pyrimidine (B1678525), Purine (B94841) Cores)
Pyrimidine Cores: The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fusion of pyridine and pyrimidine rings, is recognized for its diverse biological activities, including anticancer properties. nih.gov The synthesis of these derivatives can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov Certain pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.gov For example, some compounds in this class have demonstrated significant inhibitory activity against lipoxygenase, with IC50 values as low as 42 μM. nih.gov
Purine Cores: Purine analogues are another important class of bioisosteres for pyridine. Research has explored the synthesis of fluorescent purine analogs that incorporate an azetidine moiety. These compounds, which feature thieno- and isothiazolo-pyrimidine cores, have been shown to be highly emissive. nih.govescholarship.org The emission quantum yields of these azetidine-containing purine analogs can be as high as 0.77 in dioxane, and their photophysical properties are influenced by the substituents on the azetidine ring. nih.govescholarship.org The development of such compounds highlights the feasibility of creating purine-based analogs of azetidinyl-pyridines, which could possess unique biological and physicochemical properties.
Incorporating Other Nitrogen Heterocycles (e.g., Pyrrolidine, Piperidine, Quinoline (B57606), Pyrazolo-Pyridines)
The incorporation of other nitrogen-containing heterocycles can lead to hybrid molecules with novel biological activities. This can involve replacing the azetidine ring with other saturated heterocycles like pyrrolidine and piperidine, or by creating more complex fused systems with quinoline or pyrazolo-pyridines.
Pyrrolidine and Piperidine: Pyrrolidine and piperidine are common scaffolds in medicinal chemistry, known for their presence in a wide array of biologically active compounds. researchgate.net The replacement of the azetidine in this compound with these larger rings would be expected to alter the compound's basicity, lipophilicity, and conformational flexibility, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Quinoline: The quinoline scaffold is a key component of many antimicrobial and anticancer agents. scholarsresearchlibrary.com The synthesis of quinoline-based azetidinones and thiazolidinones has been reported as a strategy to develop new antimicrobial agents. scholarsresearchlibrary.com Furthermore, isatin-quinoline conjugates have been synthesized and have shown significant bactericidal activity, with minimum inhibitory concentrations (MICs) lower than some first-line drugs. nih.gov
Pyrazolo-Pyridines: The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. tandfonline.commdpi.com These compounds often act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). nih.govtandfonline.comrsc.org For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown high anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines, with IC50 values in the low micromolar range. nih.govnih.gov Some of these compounds have been identified as potent inhibitors of CDK2 and CDK9. nih.gov
| Compound Class | Activity Type | Specific Derivative | Organism/Cell Line | Measurement | Value | Reference |
|---|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Anticancer | Compound 9a | HeLa | IC50 | 2.59 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Anticancer | Compound 14g | MCF7 | IC50 | 4.66 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Anticancer | Compound 14g | HCT-116 | IC50 | 1.98 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enzyme Inhibition | Compound 9a | CDK2 | IC50 | 1.630 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enzyme Inhibition | Compound 14g | CDK2 | IC50 | 0.460 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enzyme Inhibition | Compound 9a | CDK9 | IC50 | 0.262 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enzyme Inhibition | Compound 14g | CDK9 | IC50 | 0.801 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enzyme Inhibition | Compound C03 | TRKA | IC50 | 56 nM | rsc.org |
| Pyrazolo[3,4-b]pyridine | Anticancer | Compound C03 | Km-12 | IC50 | 0.304 µM | rsc.org |
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) has become a powerful approach in chemical biology and drug discovery for creating collections of structurally diverse small molecules. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a wide range of chemical space to identify novel compounds with interesting biological activities. For the scaffold of this compound, several DOS strategies can be envisioned to generate a library of analogs with significant structural variations.
A key principle of DOS is the use of branching pathways from a common intermediate to introduce skeletal diversity. Starting with a core structure related to this compound, different reaction pathways can be employed to modify the pyridine core, the azetidine ring, and the diamine functionalities. For instance, the diamine groups on the pyridine ring serve as versatile handles for a variety of chemical transformations. They can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems.
One potential DOS strategy could involve the use of multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for generating large libraries of compounds. For example, a multicomponent reaction involving a suitably functionalized pyridine precursor, an azetidine boronic acid derivative, and other reactants could be developed to construct the core scaffold and introduce diversity simultaneously.
The following table illustrates a potential DOS strategy starting from a common precursor to generate diverse molecular skeletons.
| Starting Material | Reaction Type | Resulting Scaffold | Points of Diversification |
| Functionalized Pyridine Precursor | Cyclization with Diamines | Fused Imidazole (B134444) Ring | Substituents on the imidazole ring |
| This compound | Acylation of Diamines | Di-acylated Pyridine | Various acyl groups |
| Azetidine-functionalized Pyridine | Ring-Opening of Azetidine | Linear Amino-alkyl Pyridine | Modifications of the resulting amine |
| Pyridine with Pendant Functional Groups | Intramolecular Cyclization | Bicyclic Pyridine Derivatives | Ring size and functional groups |
Library Design and High-Throughput Synthesis for Research Exploration
The design and synthesis of a chemical library based on the this compound scaffold are crucial for systematically exploring the structure-activity relationships (SAR) of this class of compounds. A well-designed library should cover a broad range of chemical space while maintaining desirable physicochemical properties.
Library design often begins with the identification of key diversification points on the lead scaffold. For this compound, these points include the 3- and 4-amino groups, the azetidine ring, and potentially the pyridine ring itself. By systematically introducing a variety of substituents at these positions, a library of analogs can be generated. The choice of building blocks for diversification is critical and should be guided by principles of medicinal chemistry, such as introducing groups that can modulate properties like solubility, lipophilicity, and metabolic stability.
High-throughput synthesis (HTS) techniques are essential for the rapid production of large chemical libraries. researchgate.net These methods often employ automated liquid handlers, parallel reactors, and purification systems to streamline the synthetic process. Solid-phase synthesis can be a particularly effective strategy for HTS, as it simplifies the purification of intermediates and final products. nih.gov For the synthesis of azetidinyl-pyridine derivatives, a solid-phase approach could involve immobilizing a pyridine precursor onto a resin, followed by sequential reactions to introduce the azetidine moiety and functionalize the diamine groups.
A representative library design for exploring the SAR of this compound analogs is presented in the table below. This library focuses on the diversification of the 3- and 4-amino groups.
| Scaffold | R1 Substituent (at 3-amino) | R2 Substituent (at 4-amino) | Number of Compounds |
| This compound | Acetyl, Propionyl, Benzoyl | Methyl, Ethyl, Benzyl | 9 |
| This compound | Boc, Cbz | H | 2 |
| This compound | H | Boc, Cbz | 2 |
| This compound | Cyclized with Phosgene | Imidazolidinone Ring | 1 |
The successful implementation of library design and high-throughput synthesis will generate a diverse collection of this compound analogs. Subsequent biological screening of this library will be instrumental in identifying compounds with desired activities and elucidating the key structural features responsible for their biological effects.
Analytical and Spectroscopic Characterization in Research of Azetidinyl Pyridines
Structural Elucidation Techniques
Structural elucidation is the process by which the precise arrangement of atoms in a molecule is determined. For a compound like 6-(Azetidin-1-yl)pyridine-3,4-diamine, this involves confirming the pyridine (B92270) core, the positions of the diamino groups, and the attachment of the azetidine (B1206935) ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the amine (NH₂) protons, and the aliphatic protons of the azetidine ring. The aromatic region would show two doublets for the pyridine ring protons. The azetidine ring would display two triplets: one for the two CH₂ groups adjacent to the nitrogen and a quintet for the central CH₂ group. The amine protons would likely appear as a broad singlet.
¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to show distinct signals for each of the nine carbon atoms. The pyridine ring carbons would appear in the aromatic region (typically 100-160 ppm), while the azetidine carbons would be found in the aliphatic region (upfield).
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A ¹H-¹³C HSQC experiment would correlate the proton signals directly with the carbon signals, confirming which protons are attached to which carbons and providing definitive structural proof.
Interactive Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine C-H (Position 2) | ~7.5 | ~148 |
| Pyridine C-H (Position 5) | ~6.5 | ~105 |
| Pyridine C-NH₂ | - | ~135 |
| Pyridine C-NH₂ | - | ~140 |
| Pyridine C-N | - | ~155 |
| Pyridine C-Azetidine | - | ~150 |
| Azetidine CH₂ (x2, adjacent to N) | ~4.0 (triplet) | ~50 |
| Azetidine CH₂ (central) | ~2.4 (quintet) | ~18 |
| Amine NH₂ (x2) | ~4.5-5.5 (broad singlet) | - |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as distinct peaks in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching of the pyridine ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-N stretching of the azetidine and amine groups would be visible in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring, often give a strong and sharp signal in Raman spectra, which is useful for identification.
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Azetidine) | C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |
| Azetidine/Amine C-N | C-N Stretch | 1250 - 1350 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₉H₁₃N₅), the calculated exact mass is 191.1171 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z value corresponding to this exact mass (e.g., [M+H]⁺ at 192.1249), confirming the elemental composition. Fragmentation analysis could show characteristic losses, such as the loss of the azetidine ring or ammonia (B1221849) (NH₃), further corroborating the proposed structure. Liquid Chromatography-Mass Spectrometry (LCMS) is commonly used to analyze the purity of the sample before it is subjected to more detailed studies.
Chromatographic Purity and Separation Methods
Chromatography is a laboratory technique for the separation of a mixture. It is indispensable for monitoring reaction progress, purifying compounds, and assessing the final purity of a synthesized molecule.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. The separated spots are visualized, often using UV light, allowing for a qualitative assessment of the reaction's completion. The product, being more polar than many starting materials, would typically have a lower retention factor (Rf) value.
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both the purification of compounds and the determination of their purity. For a basic compound like this compound, reversed-phase HPLC is the most common method.
A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and reproducibility for an amine-containing compound, a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. By comparing the retention time of the main peak to that of a reference standard and integrating the peak area, the purity of the compound can be accurately quantified, often showing purity levels greater than 95% or 98% for research-grade materials.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is crucial for confirming the empirical formula of a synthesized compound, which represents the simplest whole-number ratio of atoms of each element present. In the research of azetidinyl-pyridines, such as this compound, elemental analysis serves as a critical checkpoint to verify that the synthesized product possesses the expected atomic composition, thereby validating its molecular structure in conjunction with spectroscopic methods.
The procedure involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.
These experimentally determined percentages are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of error (commonly ±0.4%), provides strong evidence for the assigned empirical and molecular formula. For this compound, the molecular formula is C₈H₁₂N₄, which corresponds to a molecular weight of 176.22 g/mol . The theoretical elemental composition derived from this formula is presented below.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Calculated Mass Contribution | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 54.53 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.86 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 31.80 |
| Total | 164.216 | 100.00 |
In a typical research workflow, synthetic chemists would report their experimental findings alongside these theoretical values. For instance, a hypothetical experimental result might be reported as: "Anal. Calcd. for C₈H₁₂N₄: C, 54.53; H, 6.86; N, 31.80. Found: C, 54.61; H, 6.82; N, 31.75." This close agreement would substantiate the successful synthesis of the target compound, this compound, confirming its elemental integrity and providing a solid foundation for further spectroscopic and biological evaluation. This confirmation is a prerequisite for ensuring the purity and identity of the compound used in subsequent studies. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Improved Efficiency
The synthesis of pyridine (B92270) diamines is a critical area for innovation. Current methods for aminating pyridine rings or constructing the ring system can be complex and may suffer from low yields. google.com Future efforts will likely concentrate on developing more efficient, scalable, and economically viable synthetic pathways.
Key areas for development include:
Catalyst Innovation : Research into novel catalysts, such as transition metal complexes, could significantly improve the efficiency of C-N bond-forming reactions, which are crucial for attaching the azetidine (B1206935) ring and the amino groups to the pyridine core. googleapis.com The use of copper compounds, for instance, has been shown to improve yields in certain diamine syntheses. googleapis.com
Process Optimization : Systematic optimization of reaction conditions—such as solvent, temperature, and reagent stoichiometry—is essential. For example, strategies like using stronger organic bases to ensure all reactants are in solution or employing more powerful stirring techniques to improve mixing can prevent low conversion rates. stackexchange.com
Flow Chemistry : The adoption of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for key synthetic steps, leading to higher purity and yields.
Greener Synthesis : Developing synthetic routes that utilize less hazardous reagents and solvents aligns with the principles of green chemistry, reducing the environmental impact of production. nih.gov
| Strategy for Improvement | Potential Advantage | Example from Literature |
| New Catalysts | Higher yields, milder reaction conditions | Use of copper salts to catalyze ring closure in diamine synthesis. googleapis.com |
| Optimized Conditions | Reduced side reactions, better mixing | Replacing solid bases with soluble organic bases like DBU or DIPEA. stackexchange.com |
| Alternative Reactions | Simpler, more direct routes | Exploring modern amination methods like the Chichibabin reaction or palladium-catalyzed amination. google.comnih.gov |
Expansion of Azetidinyl-Pyridine Chemical Space for Research Probes
The structural scaffold of 6-(Azetidin-1-yl)pyridine-3,4-diamine is a promising starting point for creating a library of related compounds. These new molecules can serve as valuable research probes to investigate biological systems. The pyridine ring allows for various substitutions, and the azetidine moiety can also be modified. nbinno.comnih.gov
Future work in this area will focus on:
Scaffold Decoration : Systematically adding different functional groups (e.g., halogens, alkyl groups, phenyl rings) to the pyridine core can modulate the compound's electronic properties, solubility, and ability to bind to biological targets. nih.gov Halogenated analogues of similar azetidinyl-pyridine compounds have shown high affinity for nicotinic acetylcholine (B1216132) receptors, making them useful as pharmacological probes. nih.gov
Azetidine Modification : Altering the azetidine ring itself, for instance by introducing substituents, can influence the compound's three-dimensional shape and stability. medwinpublishers.commit.edu Azetidines are known for their stability in biological systems and their ability to add rigidity to molecules. nih.gov
Bio-orthogonal Handles : Incorporating tags or handles that allow for techniques like click chemistry would enable these probes to be used for identifying and visualizing biological targets in complex cellular environments.
Advanced Computational Tools for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. For the azetidinyl-pyridine scaffold, computational methods can accelerate the design-synthesize-test cycle significantly.
Emerging opportunities include:
Predictive Modeling : Using computational models to prescreen virtual libraries of derivatives can prioritize which compounds to synthesize. mit.edu Algorithms can predict key properties such as binding affinity to specific proteins, absorption, distribution, metabolism, and excretion (ADMET) characteristics, and potential toxicity. nih.govnih.gov
Molecular Docking : Docking studies can provide detailed insights into how these molecules might bind to the active sites of proteins, helping to explain their biological activity and guiding the design of more potent and selective analogs. nih.govnih.gov
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecules, which can help in optimizing synthetic routes and understanding reaction mechanisms. nih.govresearchgate.net
| Computational Tool | Application | Potential Impact |
| Molecular Docking | Predicts binding mode and affinity to protein targets. | Guides design of more potent and selective compounds. nih.gov |
| ADMET Prediction | Forecasts pharmacokinetic properties and potential toxicity. | Reduces late-stage failures in drug development. nih.govnih.gov |
| Quantum Mechanics | Calculates molecular geometry and electronic properties. | Helps understand structure-activity relationships and reaction mechanisms. nih.gov |
Exploration of New Biological Targets and Pathways for Chemical Intervention
The pyridine and azetidine motifs are present in a wide array of biologically active compounds, suggesting that this compound and its future derivatives could interact with numerous biological targets. rsc.orgnih.gov While its parent compound, 3,4-diaminopyridine (B372788), is known for its role in muscle diseases, the addition of the azetidinyl group opens the door to new possibilities. wikipedia.org
Future research should explore:
Oncology : Pyridine derivatives have shown promise as anticancer agents by targeting various proteins and pathways, such as tubulin polymerization and protein tyrosine phosphatases like SHP2. nih.govnih.gov Screening azetidinyl-pyridine compounds against cancer cell lines could uncover new therapeutic leads.
Neurodegenerative Diseases : Given that some pyridine diamines act as cholinesterase inhibitors, this class of compounds could be investigated for potential applications in treating Alzheimer's disease. acs.org
Infectious Diseases : Azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.govacs.orgresearchgate.net This suggests a potential new avenue for developing antibiotics against drug-resistant pathogens.
Synergistic Integration of Synthetic Chemistry, Computational Science, and Biological Evaluation
The most rapid and impactful advances will come from a tightly integrated, multidisciplinary approach. This involves a continuous feedback loop where computational predictions guide the synthesis of new compounds, which are then tested in biological assays. The results from these experiments, in turn, refine the computational models, leading to better predictions in the next cycle. researchgate.netnih.gov
This synergistic approach allows researchers to:
Efficiently navigate the vast chemical space to identify promising candidates.
Develop a deeper understanding of structure-activity relationships (SAR). nih.gov
Optimize multiple properties simultaneously, such as potency, selectivity, and pharmacokinetic profile.
Studies on novel pyridine derivatives as anticancer and anti-inflammatory agents have successfully demonstrated the power of combining chemical synthesis, biological evaluation, and computational modeling to discover compounds with significant therapeutic potential. nih.govresearchgate.net Applying this integrated strategy to the this compound scaffold holds the key to unlocking its full potential in chemical and biomedical research.
Q & A
Q. What are the optimal synthetic routes for 6-(Azetidin-1-yl)pyridine-3,4-diamine, and how do reaction parameters influence yield?
Synthesis typically involves nucleophilic substitution between pyridine-3,4-diamine and an azetidine derivative (e.g., 1-chloroazetidine). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) improve solubility and reaction efficiency .
- Temperature : Reactions are optimized between 50–70°C to balance reaction rate and side-product formation .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the amine group, enhancing nucleophilicity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirms substitution patterns (e.g., δ ~8.0–8.5 ppm for pyridine protons, δ ~3.5–4.0 ppm for azetidine protons) .
- IR spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~191 for C₈H₁₁N₄) .
- X-ray crystallography : Resolves regioselectivity and confirms stereochemistry in crystalline forms .
Q. What are the common chemical transformations of this compound?
- Oxidation : Forms quinone-like derivatives using H₂O₂ or KMnO₄, useful for redox-active applications .
- Substitution : Reacts with electrophiles (e.g., acyl chlorides) at the amino groups, enabling functionalization .
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), studied for catalytic applications .
Advanced Research Questions
Q. How does the azetidine group influence the compound’s reactivity compared to piperidine or morpholine analogues?
The smaller azetidine ring (4-membered vs. 6-membered piperidine) imposes greater steric strain, increasing reactivity in substitution reactions. Electronic effects (e.g., basicity of the cyclic amine) also differ: azetidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6), altering protonation states in biological environments .
Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. activation)?
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target interactions .
- Docking studies : Use programs like GOLD to model binding modes and identify critical interactions (e.g., hydrogen bonding with pyridine N) .
- Mutagenesis : Validate target engagement by mutating predicted binding residues (e.g., EGFR kinase domain) .
Q. How can researchers design experiments to elucidate the mechanism of action in TLR7-9 antagonism?
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for TLR7-9 receptors .
- Pathway analysis : Quantify downstream cytokines (e.g., IFN-α) via ELISA in SLE (systemic lupus erythematosus) models .
- Metabolite profiling : Identify active metabolites using LC-MS to rule out prodrug mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
